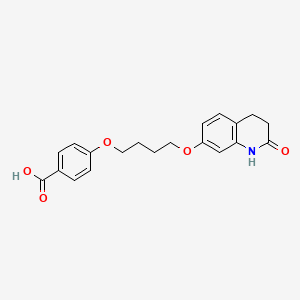

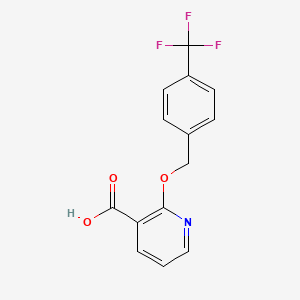

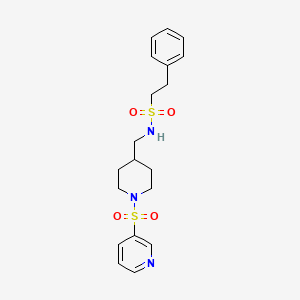

![molecular formula C16H19N5O B2879409 N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097890-04-3](/img/structure/B2879409.png)

N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to DABPA, such as N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), has been studied. The radical copolymerizations of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature. The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis

The molecular structure of DABPA is complex, with multiple functional groups. It includes a pyridazin-3-amine group, an azetidin-3-yl group, and a 3-(dimethylamino)benzoyl group.Chemical Reactions Analysis

The chemical reactions involving compounds similar to DABPA, such as DMAPMA, have been studied. The radical copolymerizations of DMAPMA with DA or DMA in toluene at 70 °C were shown to have a peculiar nature. The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Heterocyclic Compound Synthesis : This compound has been utilized as a precursor or intermediate in the synthesis of a range of heterocyclic compounds. Such synthetic pathways are significant for developing novel compounds with potential biological activities. For instance, the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation has shown promising insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

Antimicrobial and Antitubercular Activities : Analogues of azetidinone, including those derived from pyrimidine-azetidinone, have been synthesized and evaluated for antimicrobial and antitubercular activities. These compounds show significant potential against bacterial and fungal strains, as well as against mycobacterium tuberculosis, highlighting their importance in designing new antibacterial and antitubercular drugs (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents : Synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from this compound have shown potential as antidepressant and nootropic agents. The study indicates that the 2-azetidinone skeleton has potential as a central nervous system (CNS) active agent, suggesting a pathway for developing more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Organic Synthesis Applications

- Amination and Azidation of Arenes : This compound and its derivatives have been used in organic synthesis, particularly in the amination and azidation of arenes and heteroarenes. These processes are crucial for introducing amino and azide groups into aromatic compounds, expanding the toolbox for synthesizing aminoarenes, which have broad applications in drug discovery and organic synthesis (Hendrick et al., 2017).

Propriétés

IUPAC Name |

[3-(dimethylamino)phenyl]-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-20(2)14-6-3-5-12(9-14)16(22)21-10-13(11-21)18-15-7-4-8-17-19-15/h3-9,13H,10-11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROFCJGDZFTMFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine](/img/structure/B2879329.png)

![1-[Ethoxy(pyridin-2-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2879341.png)

![Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate](/img/structure/B2879342.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2879343.png)

![5-[(2-Fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2879348.png)